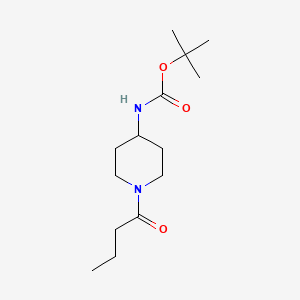

4-(BOC-アミノ)-1-ブタノイルピペリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

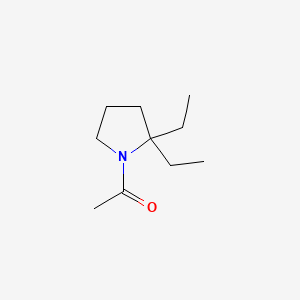

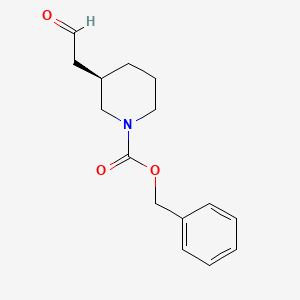

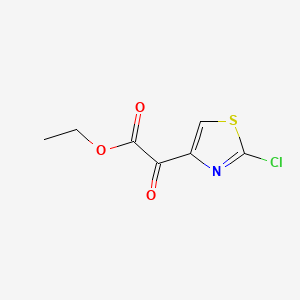

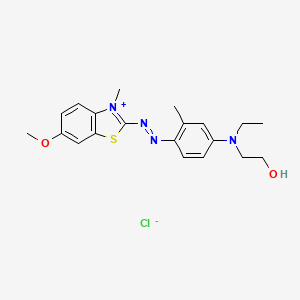

4-(BOC-Amino)-1-butanoylpiperidine, also known as 4-(N-Boc-amino)piperidone, is a functionalization reagent used for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline). It can also be used as a pharma building block and is used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV 1-activity .

Synthesis Analysis

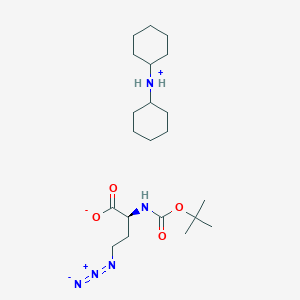

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Molecular Structure Analysis

The molecular structure of 4-(BOC-Amino)-1-butanoylpiperidine is represented by the linear formula C10H20N2O2 .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

科学的研究の応用

アミンのBOC保護

この化合物は、アミンのBOC保護に使用されます。 このプロセスは、様々な生物活性分子の合成において重要なステップです . BOC保護は、様々な脂肪族および芳香族アミン、アミノ酸、およびアミノアルコールのほぼ定量的BOC保護のためのグリーンで環境に優しい経路です .

触媒と溶媒を含まない媒体

“4-(BOC-アミノ)-1-ブタノイルピペリジン”を用いたアミンのBOC保護は、触媒と溶媒を含まない媒体で穏やかな反応条件下で行うことができます . これは、グリーンケミストリーまたは持続可能な技術の分野における重要な進歩です .

ペプチドの固相合成

“4-(BOC-アミノ)-1-ブタノイルピペリジン”は、ペプチドの固相合成におけるアミンの保護に使用されます . このプロセスは、様々なペプチドの製造に不可欠です。

カルバミン酸誘導体の製造

この化合物は、室温で[4-(tert-ブチル-ジメチル-シラニルオキシ)-フェニル]-カルバミン酸tert-ブチルエステルを製造するために使用されます . この反応には、試薬イミダゾールと溶媒ジメチルホルムアミド、CH2Cl2が必要です .

ピラゾロ[3,4-d]ピリミジンの合成

“4-(BOC-アミノ)-1-ブタノイルピペリジン”は、ピラゾロ[3,4-d]ピリミジンの合成に使用されます。これらの化合物は、抗炎症剤および抗腫瘍剤として作用する可能性があります .

医薬品およびファインケミカルの合成

この化合物は、医薬品およびファインケミカルの合成において重要な役割を果たします . 窒素含有カルバメートまたはBOCアミン化合物は、有機合成における医薬品および生物活性分子によく見られます<a aria-label="1: この化合物は、医薬品およびファインケミカルの合成において重要な役割を果たします1

作用機序

Target of Action

It’s known that boc-protected amines are generally used in the synthesis of various pharmaceutical compounds .

Mode of Action

The compound 4-(BOC-Amino)-1-butanoylpiperidine is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a commonly used protective group for amines in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . This allows for selective deprotection in the presence of other functional groups.

Biochemical Pathways

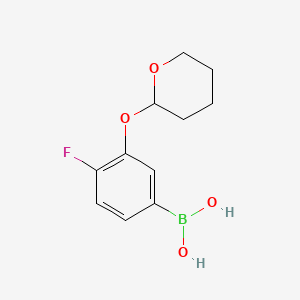

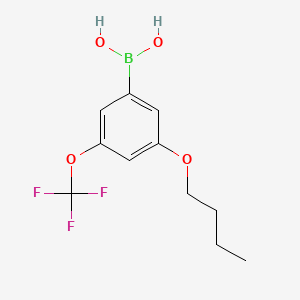

Boc-protected amines are often used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The boc group is known to be stable under various conditions, which may influence the compound’s bioavailability .

Result of Action

Boc-protected amines are known to be used in the synthesis of various pharmaceutical compounds, suggesting they may have diverse effects depending on the specific context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(BOC-Amino)-1-butanoylpiperidine. For instance, the Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment could potentially influence the compound’s action. Additionally, the Suzuki–Miyaura coupling reaction, in which Boc-protected amines are often used, is known to be mild and functional group tolerant , suggesting that it could be influenced by the presence of other functional groups in the environment.

Safety and Hazards

The safety data sheet for a similar compound, Boc-protected amino acid, indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .

将来の方向性

特性

IUPAC Name |

tert-butyl N-(1-butanoylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-5-6-12(17)16-9-7-11(8-10-16)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQMZTLKDSRNBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680496 |

Source

|

| Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-26-3 |

Source

|

| Record name | Carbamic acid, N-[1-(1-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)